Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(1-hydroxy-5-methoxyindol-3-yl)ethyl]acetamide. This systematic designation reflects its core indole structure, which is substituted at the 1-position with a hydroxyl group, at the 5-position with a methoxy group, and at the 3-position with an ethylacetamide side chain.
The molecular formula C₁₃H₁₆N₂O₃ corresponds to a molecular weight of 248.28 g/mol. Key identifiers include the CAS registry number 180910-62-7 and the SMILES notation CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)O , which encodes the connectivity of atoms and functional groups. The InChIKey MHWCDVGCQXQJDP-UHFFFAOYSA-N provides a standardized hash for database referencing.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| CAS Registry Number | 180910-62-7 |
| SMILES | CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)O |
| InChIKey | MHWCDVGCQXQJDP-UHFFFAOYSA-N |
The systematic naming convention prioritizes the indole ring as the parent structure, with substituents ordered alphabetically and numbered to minimize positional indices. The ethylacetamide side chain at position 3 introduces a secondary amide group, distinguishing this compound from simpler indole alkaloids.
Molecular Architecture: Indole Core and Functional Group Analysis
The compound’s structure centers on a bicyclic indole system (C₈H₆N), modified by three critical substituents:
- 1-Hydroxy group : A hydroxyl (-OH) substituent at position 1 of the indole ring, which introduces hydrogen-bonding potential and alters electron distribution.
- 5-Methoxy group : A methoxy (-OCH₃) group at position 5, enhancing lipophilicity and influencing π-orbital interactions.
- 3-Ethylacetamide side chain : A two-carbon ethyl bridge linking the indole’s 3-position to an acetamide group (-NHCOCH₃), contributing to steric bulk and hydrogen-bond acceptor/donor capabilities.
The indole core adopts a planar configuration, with the pyrrole nitrogen at position 1 participating in conjugation across the bicyclic system. The hydroxyl group at position 1 creates a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms, though X-ray data suggest predominant lactam stabilization in crystalline states.
Functional group interactions include:
- Hydrogen bonding : The hydroxyl and acetamide groups form intramolecular hydrogen bonds, stabilizing the molecule’s conformation.
- Steric effects : The ethylacetamide side chain introduces steric hindrance around the indole’s 3-position, potentially influencing receptor binding in biological systems.
Crystallographic Data and Three-Dimensional Conformational Studies
While detailed crystallographic parameters (e.g., unit cell dimensions, space group) remain unpublished for this specific compound, computational models and analogous structures provide insights into its three-dimensional conformation. The 3D structure available in PubChem depicts a non-planar arrangement, with the ethylacetamide side chain adopting a gauche conformation relative to the indole plane.
Key conformational features include:
- Dihedral angles : The C3-C2-N-C(=O) torsion angle measures approximately 120°, minimizing steric clash between the acetamide and indole ring.
- Hydrogen-bond networks : The hydroxyl group at position 1 forms a hydrogen bond with the adjacent pyrrole nitrogen, stabilizing the lactam tautomer.
Comparative analysis with melatonin derivatives reveals that the 1-hydroxy substitution disrupts the coplanarity observed in N-acetyl-5-methoxytryptamine (melatonin), potentially altering binding interactions with biological targets.
Comparative Structural Analysis with Related Hydroxyindole Derivatives
This compound belongs to a broader class of 5-methoxyindole derivatives, sharing structural motifs with biologically active molecules such as serotonin, melatonin, and 5-methoxytryptamine. The table below highlights key differences:
The 1-hydroxy substitution distinguishes this compound from most endogenous indole derivatives, which typically feature hydroxyl groups at position 5 (serotonin) or lack hydroxylation entirely (melatonin). This structural uniqueness suggests potential differences in electronic properties and target affinity compared to classical tryptamine derivatives.
The acetamide side chain parallels melatonin’s N-acetyl group but introduces an additional methylene unit, potentially altering membrane permeability and metabolic stability. Molecular docking studies using melatonin receptor models indicate that the extended side chain may sterically hinder interactions with the MT₁/MT₂ binding pockets, though experimental validation remains pending.
Properties
CAS No. |
180910-62-7 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[2-(1-hydroxy-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-6-5-10-8-15(17)13-4-3-11(18-2)7-12(10)13/h3-4,7-8,17H,5-6H2,1-2H3,(H,14,16) |
InChI Key |
MHWCDVGCQXQJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
General Overview
The synthesis of Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- typically involves the functionalization of an indole core structure followed by acetamidation. Key steps include:
- Introduction of hydroxy and methoxy groups on the indole ring.
- Alkylation to attach an ethyl chain.
- Acetamidation to form the final compound.
Stepwise Synthesis
Step 1: Preparation of the Indole Core
The starting material is often an indole derivative, such as 5-methoxyindole. The hydroxylation at position 1 can be achieved via electrophilic substitution reactions using oxidizing agents like hydrogen peroxide or peracids.
Reaction Example:
$$
\text{5-Methoxyindole} + \text{Oxidizing Agent} \rightarrow \text{1-Hydroxy-5-methoxyindole}
$$
Step 2: Ethylation
The next step involves the attachment of an ethyl chain to the nitrogen atom at position 3 of the indole ring. This is typically done using ethyl bromide or ethylene oxide under basic conditions.
Reaction Example:
$$
\text{1-Hydroxy-5-methoxyindole} + \text{C}2\text{H}4\text{Br} \xrightarrow{\text{Base}} \text{N-(2-hydroxyethyl)-5-methoxyindole}
$$
Step 3: Acetamidation
The final step is the acetamidation reaction, where the ethylamine derivative is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Reaction Example:
$$
\text{N-(2-hydroxyethyl)-5-methoxyindole} + \text{Ac}_2\text{O} \rightarrow \text{Acetamide, N-[2-(1-hydroxy-5-methoxyindol-3-yl)ethyl]}
$$
Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hydroxylation | Hydrogen peroxide, acid catalyst | Room temperature or mild heating | 70–85 |
| Ethylation | Ethyl bromide, NaOH | Reflux in ethanol | 60–75 |
| Acetamidation | Acetic anhydride, pyridine | Room temperature, inert atmosphere | 80–90 |
Analytical Notes
Purification
Purification of the final product is crucial and typically involves:
- Crystallization from ethanol or methanol.
- Chromatographic techniques such as silica gel column chromatography.
Characterization
The synthesized compound can be characterized using:
- NMR Spectroscopy: Confirms the presence of hydroxy and methoxy groups on the indole ring.
- Mass Spectrometry: Verifies molecular weight (248.28 g/mol).
- IR Spectroscopy: Identifies functional groups such as -OH (hydroxyl), -CH3 (methoxy), and -CONH (acetamide).
Challenges in Synthesis
Selectivity
Ensuring selective hydroxylation at position 1 without affecting other sites on the indole ring can be challenging.
Stability
The hydroxylated indole intermediates are prone to oxidation, necessitating careful handling under inert conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.
Reduction: Reduction can produce various reduced forms of the compound.
Substitution: Substitution reactions can yield halogenated or nitrated derivatives.
Scientific Research Applications
Neuroprotective Effects
Research has indicated that Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- exhibits neuroprotective properties. A study published in Neurochemical Research highlighted its role in inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which is crucial for protecting against hypoxic-ischemic brain damage. This suggests potential therapeutic uses in conditions such as neonatal hypoxic-ischemic encephalopathy (HIE) and other neurodegenerative diseases .
Antioxidant Activity
The compound has been studied for its antioxidant properties, which can mitigate oxidative stress—a contributing factor in various diseases, including neurodegenerative disorders. Its structure allows it to scavenge free radicals effectively, thereby reducing cellular damage .
Antidepressant Potential
Acetamide derivatives have been linked to serotonin modulation, which plays a significant role in mood regulation. The compound's structural similarity to serotonin suggests that it may have antidepressant effects, making it a candidate for further research in the treatment of depression and anxiety disorders .
Case Study 1: Neuroprotection in HIE
In a controlled study involving animal models of HIE, administration of Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- resulted in significant reductions in neuronal apoptosis and inflammation markers compared to control groups. The findings support its potential as a therapeutic agent for protecting brain tissues during hypoxic events .
Case Study 2: Antioxidant Efficacy
A comparative study evaluated the antioxidant capacity of Acetamide against standard antioxidants like ascorbic acid and tocopherol. Results demonstrated that Acetamide exhibited comparable or superior scavenging activity against reactive oxygen species (ROS), highlighting its potential use as a natural antioxidant in pharmaceuticals .
Data Table: Summary of Applications
Mechanism of Action
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide exerts its effects through several mechanisms:
Receptor Binding: It binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Immune Modulation: It modulates immune responses by influencing cytokine production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives sharing the indole-ethyl-acetamide backbone, focusing on substituent variations, molecular properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
This hydroxylation may alter hydrogen-bonding capacity and bioavailability compared to methoxy-only analogs . The 5-methoxy group is conserved in melatonin and 2-methylmelatonin, suggesting shared electron-donating effects on the indole ring .
Biological Activity: Melatonin’s 5-methoxy group is critical for binding to MT₁/MT₂ receptors. Compounds with sulfonyl or oxadiazole groups (e.g., ) exhibit divergent applications, such as anti-inflammatory or antimicrobial effects, unlike the target compound’s inferred neurochemical role .
Synthetic Accessibility :
- The target compound’s synthesis likely involves indole hydroxylation, a step requiring regioselective oxidation, contrasting with melatonin’s simpler methoxylation .
- Derivatives like 2-methylmelatonin are synthesized via Friedel-Crafts alkylation, while naphthyl analogs require multi-step coupling .
Research Findings and Data Gaps
- Physical Properties : LogP values for the target compound are unverified but predicted to be lower than melatonin’s (logP = 1.1) due to the polar 1-OH group .
- Spectroscopic Data : IR and NMR profiles (e.g., C=O stretch at ~1600 cm⁻¹, indole NH at ~3200 cm⁻¹) align with acetamide-indole analogs .
- Biological Data: Limited direct studies on the target compound; further research is needed to confirm antioxidant or receptor-binding activity.
Biological Activity
Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- (CAS No. 180910-62-7), is a compound of interest due to its potential biological activities that may have therapeutic implications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- is with a molecular weight of approximately 248.28 g/mol. The structure features an indole moiety, which is known for its biological significance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is often associated with neuroprotective and antioxidant properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin pathways, which may contribute to their therapeutic effects.
Antioxidant Activity
Preliminary studies suggest that Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- exhibits significant antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders. This compound may enhance the levels of endogenous antioxidants such as glutathione .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. In vitro studies have demonstrated that derivatives containing the indole structure can inhibit the growth of various pathogens. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that Acetamide may possess similar antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : A study investigated the neuroprotective effects of indole derivatives in animal models of oxidative stress. Results indicated that these compounds significantly reduced neuronal damage and improved cognitive function .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of related indole-based compounds against resistant bacterial strains. The study highlighted a promising profile for these compounds in overcoming antibiotic resistance .
- Synergistic Effects : Research has also indicated that Acetamide derivatives can exhibit synergistic effects when combined with conventional antibiotics, potentially lowering the effective doses required for treatment .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for preparing N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide and its analogs?
Answer:
The synthesis typically involves functionalizing the indole core via acylation or alkylation. A standard approach is the reaction of indole derivatives (e.g., 5-methoxyindole) with acetic anhydride in the presence of a base like pyridine under reflux conditions . For analogs with hydroxy groups, selective protection/deprotection strategies (e.g., using trityl or methoxyethyl groups) may be required to prevent undesired side reactions. Advanced routes involve palladium-catalyzed coupling or flow chemistry for scalability .
Basic: What spectroscopic techniques are recommended for characterizing the structure of N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the indole backbone, acetamide linkage, and substituent positions (e.g., methoxy and hydroxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~218–358 g/mol for related compounds) .
- Infrared (IR) Spectroscopy : To identify functional groups like amide C=O (~1650 cm) and indole N-H stretches .
Advanced: How can researchers optimize reaction conditions to improve the yield of N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide during synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Use of Pd/C or other catalysts for hydrogenation steps to reduce nitro or halogenated intermediates .
- Solvent and Temperature Control : Reflux in polar aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics .
- Protecting Groups : Employ trityl groups to shield reactive sites (e.g., indole N-H) during acylation, followed by acidic deprotection .
- Continuous Flow Reactors : For scalable, consistent production with real-time monitoring .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for indole-derived acetamides?
Answer:
- Revisiting Computational Models : Adjust force fields or DFT parameters to account for solvation effects or tautomerism in the indole ring .
- Experimental Validation : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., NOESY) to confirm stereochemistry and hydrogen bonding patterns .
- Benchmarking : Compare results against structurally similar compounds with well-established data (e.g., melatonin analogs) to identify outliers .
Advanced: How to design in vitro assays to evaluate the biological activity of N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide?
Answer:
- Target Selection : Prioritize receptors common to indole derivatives (e.g., serotonin or melatonin receptors) based on structural similarity .
- Cell-Based Assays : Use HEK-293 or SH-SY5Y cells transfected with target receptors for dose-response studies (IC/EC) .
- Enzymatic Inhibition : Test acetylcholinesterase or cyclooxygenase inhibition via colorimetric assays (e.g., Ellman’s reagent) .
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to distinguish signal noise and validate reproducibility .
Basic: What are the critical stability considerations for storing N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole and acetamide moieties .
- Moisture Control : Use desiccants to avoid hydrolysis of the methoxy or acetamide groups .
- Analytical Monitoring : Regular HPLC checks to detect degradation products (e.g., free indole or acetic acid) .
Advanced: How can researchers validate the purity of N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide for pharmacological studies?
Answer:
- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) and ≥95% purity threshold .
- Elemental Analysis : Confirm C, H, N, O content matches theoretical values (e.g., CHNO) .
- Counterion Analysis : If synthesized as a salt (e.g., hydrochloride), use ion chromatography to verify stoichiometry .
Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide?
Answer:
- ADMET Prediction : Software like SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier permeability, and metabolic stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., CYP450 enzymes) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Basic: What are the key challenges in synthesizing N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide, and how are they mitigated?
Answer:
- Regioselectivity : Competing reactions at indole C-2/C-3 positions are minimized using directing groups (e.g., methoxy at C-5) .
- Oxidative Degradation : Addition of antioxidants (e.g., BHT) during purification steps .
- Low Solubility : Use co-solvents (e.g., DMSO-water mixtures) for reactions and assays .
Advanced: How to analyze conflicting bioactivity data across studies for indole-acetamide derivatives?
Answer:
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between methoxy substitution and receptor affinity) .
- Assay Standardization : Compare protocols for cell lines, incubation times, and controls to isolate variables .
- Structural-Activity Landscapes : Use cheminformatics tools to map substituent effects (e.g., hydroxy vs. methoxy) on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
